(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
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Overview
Description
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one is a chemical compound with the molecular formula C18H15BrO and a molecular weight of 327.22 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one typically involves the reaction of dibenzo[a,d]cyclohepten-10-one with 3-bromopropylidene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one
- 5-(3-Iodo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one
- 5-(3-Fluoro-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one
Uniqueness
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .
Properties
Molecular Formula |
C18H15BrO |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one |
InChI |
InChI=1S/C18H15BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2 |
InChI Key |
QVIBQLAUHHKJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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